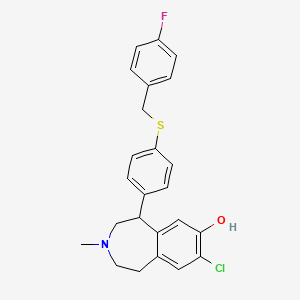
BT-Sch
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BT-Sch is a dopamine D1 and D2 receptor-based imaging agent.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
BT-Sch compounds have been extensively studied for their pharmacological properties. Their unique bicyclic structure allows for interactions with biological targets, making them promising candidates in drug discovery.
Anticancer Activity
Research indicates that this compound derivatives exhibit notable anticancer properties. For instance, a study demonstrated that specific modifications to the this compound structure enhanced its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Its derivatives have been tested against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes, which leads to cell death .
Neuroprotective Effects
Recent studies suggest that this compound compounds may protect neuronal cells from oxidative stress and neurodegeneration. This is particularly relevant for conditions like Alzheimer's disease, where oxidative damage plays a crucial role .
Material Science Applications
The unique chemical structure of this compound lends itself to various applications in material science, particularly in the development of polymers and nanomaterials.
Polymer Development
This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains enhances mechanical properties and thermal stability, making it suitable for high-performance materials .
Nanocomposites
Research has explored the use of this compound in creating nanocomposites with improved electrical conductivity and thermal properties. These materials are valuable in electronics and energy storage applications .
Agricultural Applications
In agriculture, this compound derivatives are being investigated for their potential as bioinsecticides and herbicides.
Bioinsecticides
Studies have shown that this compound can be formulated into bioinsecticides that target specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices .
Herbicide Development
The herbicidal activity of this compound has also been evaluated, with promising results indicating its effectiveness against common weeds without adversely affecting crop yields .
Case Studies
To further illustrate the applications of this compound, several case studies highlight its effectiveness across different fields:
Eigenschaften
CAS-Nummer |
154540-50-8 |
|---|---|
Molekularformel |
C24H23ClFNOS |
Molekulargewicht |
427.9624 |
IUPAC-Name |
8-chloro-5-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C24H23ClFNOS/c1-27-11-10-18-12-23(25)24(28)13-21(18)22(14-27)17-4-8-20(9-5-17)29-15-16-2-6-19(26)7-3-16/h2-9,12-13,22,28H,10-11,14-15H2,1H3 |
InChI-Schlüssel |
IZYJWVAIDPHRFD-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)SCC4=CC=C(C=C4)F)O)Cl |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)SCC4=CC=C(C=C4)F)O)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7-chloro-8-hydroxy-1-(4'-(4-fluorobenzyl)thiophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine BT-SCH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















